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Introduction
Septic shock remains a significant challenge in critical care medicine, characterized by

persistent hypotension and tissue hypoperfusion despite adequate fluid resuscitation, leading

to high morbidity and mortality. While catecholamines like norepinephrine are the first-line

vasopressor agents, some patients exhibit refractory shock requiring alternative or adjunctive

therapies. Terlipressin, a synthetic analogue of vasopressin, has emerged as a potential

therapeutic option due to its potent vasoconstrictive effects, primarily mediated through

vasopressin V1 receptors.[1][2] This technical guide provides an in-depth overview of early-

phase clinical trials investigating the use of terlipressin in adult patients with septic shock,

focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway
Terlipressin acts as a prodrug, being converted in the body to its active metabolite, lysine

vasopressin.[2] Its primary mechanism of action in septic shock is vasoconstriction, which helps

to restore vascular tone and increase mean arterial pressure (MAP).[1][3] This effect is

mediated through the activation of V1 receptors on vascular smooth muscle cells.

The signaling cascade initiated by terlipressin binding to the V1 receptor is crucial to its

vasoconstrictive effect.
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Caption: Terlipressin V1 Receptor Signaling Pathway.

Summary of Early-Phase Clinical Trial Data
The following tables summarize quantitative data from key early-phase clinical trials of

terlipressin in septic shock.

Table 1: Hemodynamic Effects of Terlipressin
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(MAP)
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Cardiac
Output/Inde
x

Morelli et al.

(TERLIVAP,

NCT0048157

2)

Continuous

infusion of

1.3 µg/kg/h

Vasopressin

(0.03 U/min)

or

Norepinephri

ne

Not explicitly

stated as

change, but

used to

maintain

MAP

between 65-

75 mmHg

Significantly

lower in

terlipressin

and

vasopressin

groups

compared to

norepinephrin

e alone

Decreased

cardiac index

Liu et al.

20–160 µg/h

(max 4

mg/day)

Norepinephri

ne (4–30 µ

g/min )

No significant

difference in

maintaining

target MAP

Terlipressin

group had

lower

norepinephrin

e

requirements

Not specified

Unnamed

trial in

cirrhosis with

septic shock

(NCT006281

60)

2-12 mg/24h

continuous

infusion

Alpha-

adrenergic

drugs

Aimed to

evaluate

effects on

hospital

survival,

specific MAP

change not

detailed as

primary

outcome

Not specified Not specified

Unnamed

pilot study

1.3

µg/kg/hour for

24h

Usual care

Not specified

as primary

outcome

Not specified Not specified

Unnamed

trial in

IV bolus

(dose not

High-dose

norepinephrin

Progressive

increase over

Reduction

observed in

Decrease in

cardiac
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catecholamin

e-treated

hyperkinetic

septic shock

specified) e 30 min,

sustained for

at least 24h

all patients output

Table 2: Adverse Events Reported in Early-Phase
Terlipressin Trials

Study (Trial ID)
Terlipressin Group
Incidence (%)

Placebo/Comparat
or Group Incidence
(%)

Key Adverse
Events

Liu et al. 30% 11.6%

Digital ischemia

(12.6% vs 0.35%),

other serious adverse

events

CONFIRM Trial (Type

1 Hepatorenal

Syndrome)

51% (mortality by day

90)

45% (mortality by day

90)

Respiratory failure

(10% vs 3%),

Sepsis/septic shock

(7% vs 0%)

Zhang et al.

(observational study in

cirrhosis)

50% N/A

Serum sodium

reduction (25%),

hyponatremia (8.3%),

tachycardia,

abdominal pain

Detailed Experimental Protocols
TERLIVAP Study (NCT00481572)
This randomized, controlled pilot study aimed to determine if a continuous ultra-low dose of

terlipressin could stabilize hemodynamics in septic shock patients.
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Caption: Experimental Workflow of the TERLIVAP Study.

Inclusion Criteria: Patients with a clinical diagnosis of septic shock requiring vasopressor

support to maintain a mean arterial pressure (MAP) between 65 and 75 mmHg despite

adequate volume resuscitation.

Exclusion Criteria: Not explicitly detailed in the provided search results.

Interventions: Patients were randomly allocated to one of three groups: continuous

terlipressin infusion (1.3 µg/kg/h), vasopressin (0.03 U/min), or titrated norepinephrine. In

the terlipressin and vasopressin groups, norepinephrine was added if necessary to maintain

the target MAP.

Outcome Measures: Data from right heart catheterization, thermo-dye dilution catheter,

gastric tonometry, organ function assessments, and cytokine concentrations were collected

at baseline and at 12, 24, 36, and 48 hours.

TerliNor Study (NCT03336814)
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This bicentric, double-blinded, randomized, controlled versus placebo study was designed to

evaluate the early association of terlipressin and norepinephrine in septic shock.

Inclusion Criteria: Patients older than 18 years with septic shock requiring more than 0.5

µg/kg/min of norepinephrine to achieve MAP objectives, and with a lactate level greater than

2.0 mmol/l.

Exclusion Criteria: Patients with acute ischemic or septic heart failure.

Interventions: 40 patients were randomized to receive either a continuous infusion of

terlipressin (0.01 mg/kg/min) or a placebo (physiologic serum), in addition to open-label

norepinephrine. Both groups also received continuous intravenous hydrocortisone.

Primary Outcome: The difference in the Sequential Organ Failure Assessment (SOFA) score

between the groups at day 3.

Secondary Outcomes: 28-day mortality, lactate clearance in the first 48 hours, renal function

(assessed by AKIN criteria), and the use of renal replacement therapy.

Discussion and Future Directions
Early-phase clinical trials of terlipressin in septic shock have demonstrated its efficacy in

increasing mean arterial pressure and reducing the need for norepinephrine. However, these

studies have also raised significant safety concerns, most notably an increased risk of serious

adverse events such as digital ischemia and respiratory failure. Larger trials, while not strictly

"early-phase," have further highlighted these risks, with some studies showing an increase in

mortality.

The optimal dosing strategy for terlipressin in septic shock remains unclear, with various

studies employing different continuous infusion rates and bolus administrations. The high

incidence of adverse events suggests that a "one-size-fits-all" approach may not be

appropriate, and patient selection will be critical for the future development of terlipressin for

this indication. Patients with pre-existing peripheral vascular disease or severe cardiac

dysfunction may be at a particularly high risk for complications.

Future research should focus on identifying patient subgroups who are most likely to benefit

from terlipressin therapy with an acceptable safety profile. Studies exploring lower,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b549273?utm_src=pdf-body
https://www.benchchem.com/product/b549273?utm_src=pdf-body
https://www.benchchem.com/product/b549273?utm_src=pdf-body
https://www.benchchem.com/product/b549273?utm_src=pdf-body
https://www.benchchem.com/product/b549273?utm_src=pdf-body
https://www.benchchem.com/product/b549273?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


individualized dosing strategies and the use of biomarkers to guide therapy are warranted.

Furthermore, head-to-head comparisons with other vasopressors, such as vasopressin, in well-

defined patient populations are needed to clarify the relative risks and benefits. Given the

potential for improved renal function observed in some studies, further investigation into the

renal-protective effects of terlipressin is also a promising area of research.

Conclusion
Terlipressin is a potent vasopressor that has shown promise in the management of septic

shock by restoring vascular tone and reducing the need for catecholamines. However, its use is

associated with a significant risk of adverse events. The findings from early-phase clinical trials

underscore the need for cautious and well-monitored administration of this drug. Further

research is essential to delineate the optimal patient population, dosing regimen, and safety

monitoring strategies to harness the potential benefits of terlipressin while minimizing its risks

in the complex setting of septic shock.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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